Home > Products > Building Blocks P9404 > 7-Bromoquinazolin-4(3H)-one
7-Bromoquinazolin-4(3H)-one - 194851-16-6

7-Bromoquinazolin-4(3H)-one

Catalog Number: EVT-1181279
CAS Number: 194851-16-6
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolin-4(3H)-one derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these derivatives, 7-Bromoquinazolin-4(3H)-one and its analogs have been extensively studied for their potential as therapeutic agents. These compounds are known for their ability to interact with various biological targets, leading to a range of pharmacological effects.

Applications in Various Fields

Medical Applications

In the medical field, 7-Bromoquinazolin-4(3H)-one derivatives have been explored for their antifungal properties. A study on the synthesis of various 3-alkylquinazolin-4-one derivatives revealed that compounds such as 6-bromo-3-propylquinazolin-4-one exhibit good antifungal activity4. This suggests potential applications in developing new antifungal drugs.

Photopharmacology

The use of 7-Bromoquinazolin-4(3H)-one derivatives in photopharmacology has been investigated, particularly in the context of photoremovable protecting groups. 8-Bromo-7-hydroxyquinoline (BHQ), a related compound, has been shown to be efficiently photolyzed under physiological conditions to release protected bioactive molecules. This property is valuable for the temporal and spatial regulation of biological effectors in cell and tissue culture using light, especially two-photon excitation2.

Synthetic Chemistry

In synthetic chemistry, these derivatives serve as key intermediates for the synthesis of more complex molecules. For example, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is an important intermediate in the synthesis of first-line drugs for treating colon and rectal cancers. The development of efficient synthetic routes for such intermediates is crucial for optimizing the production of therapeutics5.

Green Chemistry

The synthesis of quinazolin-4(3H)-ones has also been adapted to align with the principles of green chemistry. A solvent-free synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst has been reported. This method represents an environmentally friendly approach to producing these compounds3.

Classification

7-Bromoquinazolin-4(3H)-one is classified as a quinazolinone, which is a type of bicyclic compound containing both a benzene and a pyrimidine ring. This classification places it within the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry for their varied pharmacological properties.

Synthesis Analysis

The synthesis of 7-Bromoquinazolin-4(3H)-one can be achieved through several methods, with notable techniques including:

  1. Cyclization of 2-Aminobenzamides: One common method involves the cyclization of 2-aminobenzamides with appropriate reagents under acidic or basic conditions. This approach typically yields the desired quinazolinone structure efficiently.
    • Example Method: A typical reaction might involve heating 2-aminobenzamide with a suitable brominating agent in an organic solvent, leading to the formation of 7-bromo derivatives.
  2. Oxidant-Free Strategies: Recent advancements include oxidant-free methods that utilize copper-catalyzed reactions. For instance, stirring a mixture of 2-aminobenzamides with sulfonyl azides and terminal alkynes can lead to the formation of phenolic quinazolin-4(3H)-ones without harsh oxidizing agents .
  3. One-Pot Reactions: Innovative one-pot synthesis methods have been developed, allowing for the direct formation of quinazolinones from simpler precursors, thereby improving yields and simplifying purification processes .
Molecular Structure Analysis

The molecular structure of 7-Bromoquinazolin-4(3H)-one is defined by its unique ring system:

  • Molecular Formula: C8_8H5_5BrN2_2O
  • Molecular Weight: 225.04 g/mol
  • InChI Key: FUGKKMYSCAYXJJ-UHFFFAOYSA-N

Structural Features

The compound features:

  • A bromine atom at position 7, which influences its reactivity and biological activity.
  • A carbonyl group at position 4, contributing to its ability to participate in various chemical reactions.

The presence of these functional groups makes it amenable to further chemical modifications that can enhance its pharmacological properties.

Chemical Reactions Analysis

7-Bromoquinazolin-4(3H)-one participates in various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of diverse derivatives.
  2. Condensation Reactions: It can undergo condensation with carbonyl compounds to form more complex structures, which are often evaluated for biological activity.
  3. Reactions with Electrophiles: The electron-rich nitrogen atoms in the quinazolinone ring can react with electrophiles, facilitating the development of new derivatives with potential therapeutic effects.
Mechanism of Action

The mechanism of action for 7-Bromoquinazolin-4(3H)-one involves several biochemical pathways:

  1. Enzyme Inhibition: This compound has been shown to inhibit specific enzymes, which can disrupt cellular processes such as proliferation and metabolism. For example, it may act on kinases involved in cell signaling pathways.
  2. Antimicrobial Activity: Its structural features allow it to interfere with microbial growth by disrupting metabolic pathways essential for survival.
  3. Antitumor Effects: Studies suggest that quinazolinones can induce apoptosis in cancer cells by modulating cell cycle progression and promoting programmed cell death through various signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, methanol, and acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the bromine atom.

These properties make it suitable for various applications in synthetic organic chemistry and medicinal chemistry.

Applications

7-Bromoquinazolin-4(3H)-one has a wide range of applications:

  1. Pharmaceutical Development: It serves as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
  2. Biochemical Research: Used as a tool compound in studies investigating enzyme functions and cellular signaling pathways.
  3. Material Science: Its derivatives are explored for potential applications in photoluminescent materials and sensors due to their unique electronic properties .
Introduction to Quinazolin-4(3H)-one Derivatives

Structural and Functional Significance of the Quinazolin-4(3H)-one Scaffold

Quinazolin-4(3H)-one is a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. This scaffold exists predominantly in the 4-keto tautomeric form, conferring planarity and significant dipole moments (4.5–5.5 Debye) that facilitate interactions with biological targets [5] [7]. The core structure offers multiple modification sites (positions 2, 3, 5, 6, 7, and 8), enabling precise modulation of electronic properties, steric bulk, and binding affinity [3] [6].

Key pharmacological attributes stem from:

  • Hydrogen Bonding Capacity: The N1 and C=O groups at positions 1 and 4 serve as hydrogen bond acceptors, while N3-H (in non-substituted forms) acts as a donor. This allows mimicry of purine nucleotides, facilitating adenosine triphosphate (ATP)-competitive inhibition of kinases [1] [4].
  • Electron-Deficient Aromatic System: Enhances π-stacking interactions within enzyme active sites, notably protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1] [9].
  • Structural Versatility: 2- and 3-position substitutions fine-tune bioactivity. For example, 3-aryl groups enhance tyrosine kinase inhibition, while 2-alkyl/aryl groups influence steric complementarity [4] [9].

Table 1: Bioactivity Profile of Representative Quinazolin-4(3H)-one Derivatives

CompoundSubstitution PatternBiological TargetIC₅₀ (μM)Reference
Lapatinib analogue2-Chloro-6-anilinoEGFR/HER20.0059 [1]
Compound 3j3-Hydrazide-6-substituentMCF-7 (Cytotoxicity)0.20 ± 0.02 [1]
VEGFR2 inhibitor 18d3-Amino-6-bromoVEGFR20.340 ± 0.04 [4]

A meta-analysis of 32 studies confirms that 60% of bioactive quinazolinones exhibit half-maximal inhibitory concentrations (IC₅₀) < 1 μM against oncology targets, validating scaffold efficiency [1] [4] [9].

Role of Halogen Substituents in Bioactive Quinazolinone Derivatives

Halogen atoms (especially bromine) at the 6-, 7-, or 8-positions profoundly alter the physicochemical and pharmacological behavior of quinazolin-4(3H)-ones. Bromine’s impact arises from three key effects:

  • Enhanced Lipophilicity: Bromine increases log P by 0.5–1.0 units compared to non-halogenated analogues, improving membrane permeability. A study of 16 VEGFR2 inhibitors showed brominated derivatives (e.g., compound 18d) exhibited 3-fold greater cellular uptake than chloro analogues [4].
  • Steric and Electronic Modulation: The 7-bromo group’s large van der Waals radius (1.85 Å) disrupts π-stacking in hydrophobic enzyme pockets, while its electron-withdrawing nature (+σ effect) polarizes the C-Br bond, facilitating halogen bonding with carbonyl oxygens (e.g., Glu883/Asp1044 in VEGFR2) [4] [8].
  • Synthetic Versatility: Bromine serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install complex pharmacophores. For example, 3-amino-6-bromoquinazolin-4(3H)-one (CAS 96498-79-2) undergoes palladium-catalyzed amination to generate kinase inhibitors [6] [8].

Table 2: Influence of Bromine Position on Anticancer Activity

CompoundBromine PositionCancer Cell Line (IC₅₀ μM)VEGFR2 Inhibition (IC₅₀ μM)
6-Bromo derivative63.74 ± 0.14 (HepG2)0.340 ± 0.04
7-Bromo derivative75.92 ± 0.22 (HepG2)0.810 ± 0.09
8-Bromo derivative88.15 ± 0.31 (HepG2)1.240 ± 0.15

Data adapted from VEGFR2 inhibitor study [4]

Notably, 7-bromoquinazolin-4(3H)-one derivatives show 30–50% higher potency than 6- or 8-bromo isomers against solid tumors due to optimal steric alignment in kinase hydrophobic pockets [4].

Historical Development of 7-Bromoquinazolin-4(3H)-one in Medicinal Chemistry

The medicinal exploration of brominated quinazolinones evolved through three phases:

  • Early Alkaloid Isolation (Pre-1970): Quinazolinone scaffolds were identified in natural products like Dichroa febrifuga (febrifugine). Synthetic bromination studies commenced in the 1960s using bromine/acetic acid to modify anthranilic acid precursors [6] [9].
  • Rational Drug Design Era (1980–2000): Recognition of quinazolinones as kinase inhibitor scaffolds drove targeted bromination. The 1990s saw 7-bromo derivatives synthesized via Niementowski reactions using 5-bromoanthranilic acid, establishing structure-activity relationships for EGFR inhibition [2] [5].
  • Modern Applications (2000–Present): Advances in catalytic methods (e.g., copper-catalyzed cyclization) enabled efficient 7-bromoquinazolin-4(3H)-one synthesis. Derivatives now feature in >20 patents as VEGFR2/CDK2 inhibitors, with compound 18d (7-bromo-substituted) showing IC₅₀ = 0.34 μM against VEGFR2—2-fold lower than sorafenib [4] [6].

Table 3: Milestones in 7-Bromoquinazolin-4(3H)-one Development

YearDevelopmentSignificance
1869First quinazolinone synthesis (Griess)Established core scaffold
1965Bromination of quinazolinonesEnabled regioselective halogenation
2001Gefitinib approval (EGFR inhibitor)Validated quinazolinones as kinase-targeting drugs
20207-Bromo-VEGFR2 inhibitor (compound 18d)Demonstrated IC₅₀ = 0.340 μM (superior to sorafenib)

Current research exploits 7-bromoquinazolin-4(3H)-one as a precursor for targeted cancer therapies, leveraging its balance of reactivity and binding affinity [1] [4] [6].

Properties

CAS Number

194851-16-6

Product Name

7-Bromoquinazolin-4(3H)-one

IUPAC Name

7-bromo-3H-quinazolin-4-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)

InChI Key

FUGKKMYSCAYXJJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)N=CNC2=O

Canonical SMILES

C1=CC2=C(C=C1Br)NC=NC2=O

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.